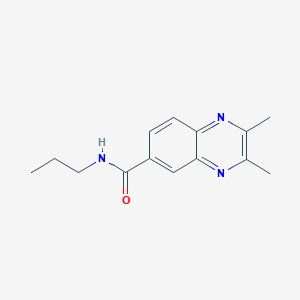
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly referred to as CM156, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CM156 belongs to the class of pyrrole-2-carboxamide compounds, which have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of CM156 is not fully understood. However, studies have suggested that CM156 may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. For example, CM156 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival. In addition, CM156 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CM156 has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that CM156 can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, CM156 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix and the migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CM156 is its potent anti-tumor activity against a wide range of cancer cell lines. In addition, CM156 exhibits low toxicity, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of CM156 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of CM156. One potential direction is to investigate the synergistic effects of CM156 with other anti-cancer agents, such as chemotherapy drugs. In addition, further studies are needed to elucidate the exact mechanism of action of CM156 and to identify potential biomarkers that can be used to predict response to CM156 treatment. Finally, the development of more water-soluble formulations of CM156 may increase its potential for clinical use.
Conclusion:
In conclusion, CM156 is a novel compound that exhibits potent anti-tumor activity against a wide range of cancer cell lines. Although the exact mechanism of action of CM156 is not fully understood, studies have suggested that it may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of CM156.
Métodos De Síntesis
The synthesis of CM156 involves a multi-step process that includes the condensation of 2-chloro-4-methylbenzaldehyde and methylamine to form 2-chloro-4-methyl-N-methylbenzylideneamine. The subsequent reaction of this intermediate with ethyl acetoacetate leads to the formation of ethyl 2-chloro-4-methyl-N-methylphenylpyrrole-2-carboxylate. Finally, the ester group is hydrolyzed to form CM156.
Aplicaciones Científicas De Investigación
CM156 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that CM156 exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, CM156 has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastasis of cancer cells.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-5-6-11(10(14)8-9)15-13(17)12-4-3-7-16(12)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJMBNNQJIUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510771.png)



![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)

